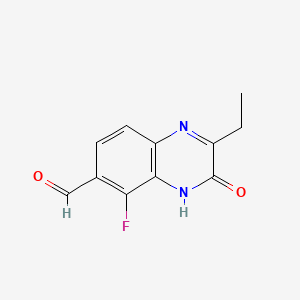
2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde is an organic compound with the molecular formula C11H9FN2O2. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde typically involves multi-step organic reactionsThe final step involves the oxidation of the intermediate to form the carbaldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: 2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid.
Reduction: 2-Ethyl-5-fluoro-3-hydroxy-3,4-dihydroquinoxaline-6-carbaldehyde.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The fluoro and carbonyl groups play a crucial role in binding to the active sites of these targets, affecting their function and leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde: Lacks the fluoro group, which may affect its reactivity and binding properties.
5-Fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde: Lacks the ethyl group, which may influence its solubility and pharmacokinetic profile.
2-Ethyl-5-fluoro-3,4-dihydroquinoxaline-6-carbaldehyde:
Uniqueness
2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde is unique due to the presence of both the ethyl and fluoro groups, which confer specific chemical properties and biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H9FN2O2 |
|---|---|
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
2-ethyl-5-fluoro-3-oxo-4H-quinoxaline-6-carbaldehyde |
InChI |
InChI=1S/C11H9FN2O2/c1-2-7-11(16)14-10-8(13-7)4-3-6(5-15)9(10)12/h3-5H,2H2,1H3,(H,14,16) |
Clave InChI |
BBZHHMZSEIKWBY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(C(=C(C=C2)C=O)F)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















